![molecular formula C11H9ClN2O2 B126197 Ethyl 4-chloroquinazoline-6-carboxylate CAS No. 155960-94-4](/img/structure/B126197.png)
Ethyl 4-chloroquinazoline-6-carboxylate
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Overview
Description
Ethyl 4-chloroquinazoline-6-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of Ethyl 4-chloroquinazoline-6-carboxylate consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring . The compound also contains an ethyl ester functional group and a chlorine atom at position 4 of the quinazoline ring .
Physical And Chemical Properties Analysis
Ethyl 4-chloroquinazoline-6-carboxylate has a molecular weight of 236.66 . It is a pale-yellow to yellow-brown solid . The compound is stored at a temperature of 2-8°C .
Scientific Research Applications
Pharmaceutical Research
Ethyl 4-chloroquinazoline-6-carboxylate: is a valuable intermediate in pharmaceutical research. It’s used in the synthesis of various quinazoline derivatives, which are explored for their potential as therapeutic agents. These compounds have been studied for their anti-cancer properties, particularly in inhibiting tyrosine kinase enzymes that are crucial for cell signaling and proliferation .
Material Science
In material science, this compound serves as a precursor in creating advanced materials. Its incorporation into polymers can lead to the development of new materials with enhanced thermal stability and unique electronic properties, potentially useful in electronics and nanotechnology applications .
Chemical Synthesis
The compound is instrumental in chemical synthesis, serving as a building block for complex molecules. Its reactive carboxylate group allows for various chemical reactions, enabling the creation of a wide range of chemical entities with diverse biological activities .
Agricultural Chemistry
In the field of agricultural chemistry, Ethyl 4-chloroquinazoline-6-carboxylate can be used to synthesize compounds that act as growth regulators or pesticides. Researchers are exploring its derivatives for their effectiveness in protecting crops and improving yields .
Analytical Chemistry
This chemical is used in analytical chemistry as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, such as HPLC and NMR spectroscopy .
Environmental Science
In environmental science, researchers may use this compound to study the degradation of quinazoline derivatives in the environment. Understanding its breakdown products and their lifecycles helps in assessing the environmental impact of related chemicals .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
While specific future directions for Ethyl 4-chloroquinazoline-6-carboxylate are not available in the retrieved data, quinazoline derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthesis methods, potential biological activities, and applications of Ethyl 4-chloroquinazoline-6-carboxylate and related compounds.
properties
IUPAC Name |
ethyl 4-chloroquinazoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)10(12)14-6-13-9/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCJHRCXSXELJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438601 |
Source
|
Record name | Ethyl 4-chloroquinazoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloroquinazoline-6-carboxylate | |
CAS RN |
155960-94-4 |
Source
|
Record name | Ethyl 4-chloro-6-quinazolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155960-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloroquinazoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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